molecular formula C24H21F2N3O2 B6487725 N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide CAS No. 1286719-37-6

N-[(2,4-difluorophenyl)methyl]-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

Cat. No.: B6487725
CAS No.: 1286719-37-6
M. Wt: 421.4 g/mol
InChI Key: DNIABPQKQCOLKS-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-c]pyridine derivative featuring a 2,4-difluorophenylmethyl group at the N-position and a 2-methylphenylmethyl substituent at the 1-position of the pyrrolo-pyridine core. Pyrrolo-pyridine scaffolds are known for their versatility in medicinal chemistry, often serving as kinase inhibitors or enzyme modulators due to their planar heteroaromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2N3O2/c1-16-4-2-3-5-19(16)14-28-10-8-17-9-11-29(24(31)23(17)28)15-22(30)27-13-18-6-7-20(25)12-21(18)26/h2-12H,13-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIABPQKQCOLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name / Core Structure Key Substituents Biological or Physicochemical Notes Reference(s)
Target Compound 2,4-Difluorophenylmethyl, 2-methylphenylmethyl, acetamide Likely optimized for target binding via fluorinated aryl groups and lipophilic side chains. N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dichlorophenyl, pyrimidine-thioacetamide High crystallinity (mp 230°C), moderate solubility in DMSO. Dichlorophenyl may enhance metabolic stability but reduce bioavailability.
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide () Pyrazolo[3,4-b]pyridine, 4-fluorophenylacetamide Exhibits solid-state stability (mp 214–216°C). Fluorophenyl improves selectivity for aromatic π-π interactions.
6-(4-Fluorophenyl)-N-(1-(naphthalen-1-yl)ethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () Pyrrolo[2,3-d]pyrimidine, naphthalene-ethyl Bulky naphthalene substituent may hinder membrane permeability despite high purity (99% HPLC).
2-[6-(4-methylphenyl)-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-7-yl]-N-[2-(piperidin-1-yl)ethyl]acetamide () Pyrrolo[3,4-b]pyridine, piperidinylethyl acetamide Piperidine enhances solubility via basic nitrogen, potentially improving oral absorption.

Key Insights

Pyrrolo[3,4-b]pyridine derivatives () exhibit fused ring systems that may confer rigidity, impacting target selectivity .

Substituent Effects :

  • Fluorinated Aryl Groups : The 2,4-difluorophenyl group in the target compound balances lipophilicity and metabolic stability, whereas dichlorophenyl () increases steric bulk and oxidation resistance .
  • Acetamide Side Chains : Piperidinylethyl () and pyridinyl () acetamide variants demonstrate how basic nitrogen atoms or aromatic rings modulate solubility and target engagement. The target’s simple acetamide may prioritize synthetic accessibility over tailored pharmacokinetics .

Synthetic Approaches :

  • The target compound’s synthesis likely involves multi-step coupling reactions, akin to methods in and (e.g., Pd-catalyzed cross-coupling for aryl substitutions). Microwave-assisted cyclization () or one-pot MCRs () are alternative strategies for related scaffolds .

Biological Activity Trends :

  • Fluorinated aryl groups (e.g., 2,4-difluorophenyl, 4-fluorophenyl) are recurrent in compounds with improved target affinity and reduced off-target interactions (see ). The target’s methylphenyl group may enhance hydrophobic binding but could limit solubility .

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